molecular formula C11H16N2O2 B13561901 tert-Butyl 6-amino-5-methylnicotinate

tert-Butyl 6-amino-5-methylnicotinate

Cat. No.: B13561901
M. Wt: 208.26 g/mol
InChI Key: NLLNAIJFTPRQGU-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-5-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group at the 6th position, and a methyl group at the 5th position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-5-methylnicotinate can be achieved through several synthetic routes. One common method involves the esterification of 6-amino-5-methylnicotinic acid with tert-butanol in the presence of a catalyst such as boron trifluoride etherate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the nicotinate ring.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated nicotinates.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-5-methylnicotinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on cellular processes and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-5-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

  • tert-Butyl 5-amino-6-methylnicotinate
  • tert-Butyl 6-amino-5-chloronicotinate
  • tert-Butyl 6-amino-5-bromonicotinate

Uniqueness: tert-Butyl 6-amino-5-methylnicotinate is unique due to the specific positioning of the amino and methyl groups on the nicotinate ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 6-amino-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)

InChI Key

NLLNAIJFTPRQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C(=O)OC(C)(C)C

Origin of Product

United States

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